molecular formula C19H11NO5 B2606309 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate CAS No. 951975-77-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate

Cat. No.: B2606309
CAS No.: 951975-77-2
M. Wt: 333.299
InChI Key: RUJIWHKZUHDALF-YVLHZVERSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core fused with a furan-2-ylmethylene group at the C2 position and an isonicotinate ester at the C6 position. Aurones are naturally occurring plant pigments, but synthetic derivatives like this compound are engineered to enhance bioactivity, particularly in anticancer applications. The Z-configuration of the exocyclic double bond is critical for its structural stability and interaction with biological targets, such as tubulin .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c21-18-15-4-3-14(24-19(22)12-5-7-20-8-6-12)11-16(15)25-17(18)10-13-2-1-9-23-13/h1-11H/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJIWHKZUHDALF-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential anti-tumor, antibacterial, and anti-viral properties. It may serve as a lead compound for the development of new drugs to treat various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its anti-tumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Aurone derivatives share the (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold but differ in substituents at C6 and the nature of the exocyclic aromatic group. Key structural analogs include:

Compound Name C6 Substituent Exocyclic Group Key Structural Differences
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate (Target) Isonicotinate ester Furan-2-ylmethylene Pyridine ring in ester (vs. simpler esters)
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) Acetate ester 4-Bromothiophene Thiophene vs. furan; bromine substitution
(Z)-2-((3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-...-diethylcarbamate (7h) Diethylcarbamate Naphthalene-pyrazole Bulky heterocyclic substituent
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) 2,6-Dichlorobenzyl ether Pyridin-4-ylmethylene Ether linkage vs. ester; chlorine substitution

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Trends
Target compound Not reported ~349.3 Likely moderate (ester + pyridine)
5a 230–232 418.4 Low (lipophilic indole group)
7h 209–211 529.5 Poor (bulky naphthalene)
A3 262.9–263.3 349.2 Low (bromothiophene)

The isonicotinate group in the target compound may improve aqueous solubility compared to diethylcarbamate (7h) or dichlorobenzyl (5b) derivatives, though this requires experimental validation.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isonicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H15N1O4C_{19}H_{15}N_{1}O_{4} with a complex structure that includes a benzofuran moiety and an isonicotinate group. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H15N1O4
Molecular Weight321.33 g/mol
SMILESC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The compound exhibited an IC50 value in the micromolar range, indicating potent activity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa5.0
MCF77.0
Bel-74046.5

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent apoptotic signaling cascades.

Case Studies

In a study involving the evaluation of various derivatives of benzofuran compounds, this compound was identified as one of the most effective agents in inhibiting tumor growth in xenograft models. The study noted a marked reduction in tumor size compared to controls.

Table 2: Tumor Growth Inhibition in Xenograft Models

TreatmentTumor Size Reduction (%)Reference
Control--
(Z)-2-(furan-2-ylmethylene)...70

Pharmacological Applications

The compound's structure suggests potential applications in treating various conditions beyond cancer, including inflammatory diseases and infections due to its bioactive properties. Preliminary studies indicate that it may also possess antibacterial activity.

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